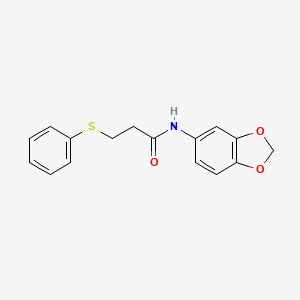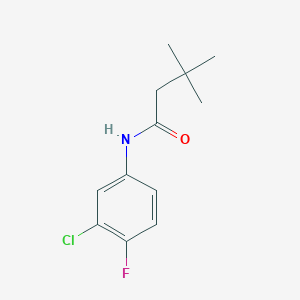![molecular formula C12H17N3O4S B11171519 N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B11171519.png)
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfamoylphenyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide typically involves the reaction of 4-sulfamoylbenzyl chloride with morpholine-4-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, yielding the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the SARS-CoV-2 main protease by binding to its active site, thereby preventing viral replication . The compound’s sulfamoylphenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share a similar sulfamoylphenyl group and have been studied for their potential as enzyme inhibitors.
Benzenesulfonamide derivatives: These compounds also contain a sulfonamide group and have been explored for their anticancer and antimicrobial properties.
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
N-[(4-sulfamoylphenyl)methyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c13-20(17,18)11-3-1-10(2-4-11)9-14-12(16)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)(H2,13,17,18) |
Clé InChI |
YWZISIAHIDFBDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11171450.png)
![Ethyl [2-({[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11171455.png)
![2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11171460.png)
![N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171466.png)






![N-(4-iodophenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171499.png)
![N-[4-(hexylsulfamoyl)phenyl]-3-methoxybenzamide](/img/structure/B11171503.png)
![2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B11171509.png)
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11171511.png)
